2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2E)-2-[(4-Ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a thiazolone ring, a hydrazone linkage, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone or thiazolone moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Pharmaceuticals: It is used as a lead compound in the design and synthesis of new therapeutic agents. Researchers explore its derivatives for enhanced efficacy and reduced toxicity.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers and nanomaterials, with specific functionalities.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound’s hydrazone and thiazolone moieties enable it to form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
- 2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
- 2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
Uniqueness
The uniqueness of 2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one lies in its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and biological activities. The presence of both ethoxy and methoxy groups enhances its solubility and potential for hydrogen bonding, contributing to its versatility in various applications.
Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(4-ethoxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-10-5-4-9(6-11(10)18-2)7-14-16-13-15-12(17)8-20-13/h4-7H,3,8H2,1-2H3,(H,15,16,17)/b14-7+ |
InChI Key |
ODKSKNICZVXRSQ-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)CS2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC |
Origin of Product |
United States |
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